molecular formula C10H10F3NO2 B6200489 methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate CAS No. 2091083-08-6

methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate

Cat. No.: B6200489
CAS No.: 2091083-08-6
M. Wt: 233.2
InChI Key:
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Description

Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate typically involves multiple steps. One common approach includes:

    Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.

    Reduction: The acyl group is then reduced to an alkane.

    Nitration: The aromatic ring undergoes nitration to introduce a nitro group.

    Reduction of Nitro Group: The nitro group is reduced to an amine.

    Esterification: Finally, the carboxylic acid is esterified to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate involves the introduction of an amino group, a methyl group, and a trifluoromethyl group onto a benzoate ring.", "Starting Materials": [ "Methyl benzoate", "3-nitro-4-methyl-5-(trifluoromethyl)benzoic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Reduction of 3-nitro-4-methyl-5-(trifluoromethyl)benzoic acid with sodium borohydride in methanol to yield 3-amino-4-methyl-5-(trifluoromethyl)benzoic acid", "Esterification of 3-amino-4-methyl-5-(trifluoromethyl)benzoic acid with methanol and hydrochloric acid to yield methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate", "Methylation of methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate with sodium hydroxide and methyl iodide in ethanol to yield methyl 3-amino-4-methyl-5-(trifluoromethyl)-2-iodobenzoate", "Reduction of methyl 3-amino-4-methyl-5-(trifluoromethyl)-2-iodobenzoate with sodium borohydride in ethanol to yield methyl 3-amino-4-methyl-5-(trifluoromethyl)benzoate" ] }

CAS No.

2091083-08-6

Molecular Formula

C10H10F3NO2

Molecular Weight

233.2

Purity

95

Origin of Product

United States

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